molecular formula C26H25N3O B2479314 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 573942-11-7

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2479314
CAS No.: 573942-11-7
M. Wt: 395.506
InChI Key: QGPIIJOONWFFHO-UHFFFAOYSA-N
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Description

4-(1-(3-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a synthetic small molecule built on a privileged scaffold for medicinal chemistry research. This compound features a benzimidazole core, a structure motif prevalent in compounds with demonstrated antimicrobial potential against a range of bacterial and fungal species . The molecular architecture, which integrates a pyrrolidin-2-one moiety, is analogous to that of other 1-aryl-3-(1H-benzimidazol-2-yl)-5-oxopyrrolidines reported in scientific literature, which serve as key intermediates for the development of more complex bioactive molecules . The presence of the benzimidazole nucleus is of significant interest, as this heterocycle is a key pharmacophore in numerous bioactive agents and is known for its diverse biological activities, making it a vital structure in drug discovery . Researchers can utilize this compound as a core building block for synthesizing novel derivatives, such as hydrazones and various azoles, to explore new chemical space and develop structure-activity relationships . Its primary research value lies in its potential as an intermediate in the synthesis of new chemical entities for screening in antimicrobial and other therapeutic areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-10-12-22(13-11-18)28-17-21(15-25(28)30)26-27-23-8-3-4-9-24(23)29(26)16-20-7-5-6-19(2)14-20/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPIIJOONWFFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with p-tolylacetic acid under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or repair, or they may bind to receptors and modulate signal transduction pathways.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below compares substituents and key properties of the target compound with its analogues:

Compound Name R1 (Benzimidazole) R2 (Pyrrolidin-2-one) Yield (%) Melting Point (°C) Key Bioactivity
4-(1-(3-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one 3-Methylbenzyl p-Tolyl N/A N/A Under investigation
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) H 2-Hydroxyphenyl 97.6 214–215 Anticancer (moderate)
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one (21b) H 3,5-Dichloro-2-hydroxyphenyl 94.1 231–232 Anticancer (high)
4-[1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one 2-Fluorobenzyl 3-Methylphenyl N/A N/A Not reported
4-(1-Butyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one Butyl 3-Chloro-2-methylphenyl N/A N/A Not reported

Key Observations :

  • Bioactivity : The dichloro-hydroxyphenyl derivative (21b) exhibits superior anticancer activity, emphasizing the role of electron-withdrawing substituents in enhancing cytotoxicity .
  • Synthetic Yield : Hydroxyphenyl-substituted derivatives (e.g., 21a) achieve higher yields (>90%) compared to thiazole-containing analogues (e.g., 60% for 5e ), likely due to fewer steric hindrances.

Spectroscopic and Structural Differences

  • Benzimidazole NH Proton : All analogues show a characteristic NH proton signal near δ 10.8 ppm in 1H NMR, confirming benzimidazole formation .
  • Carbonyl Signals : The pyrrolidin-2-one carbonyl resonates at δ ~173 ppm across all compounds, while benzimidazole C=N appears at δ ~161–165 ppm in 13C NMR .
  • IR Stretches : Compounds with electron-deficient aryl groups (e.g., 21b) exhibit slight shifts in C=O and C=N stretches due to inductive effects .

Biological Activity

The compound 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a derivative of benzimidazole, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound features a benzimidazole core substituted with a pyrrolidinone moiety, which is significant for its biological interactions. The presence of the 3-methylbenzyl and p-tolyl groups enhances its lipophilicity, potentially improving membrane permeability.

Biological Activity Overview

Research indicates that compounds containing benzimidazole and pyrrolidinone structures exhibit a range of biological activities, including:

  • Antitumor Activity : Various studies have shown that benzimidazole derivatives can inhibit tumor growth by interfering with cell signaling pathways such as PI3K/AKT/mTOR .
  • Antiviral Properties : Some derivatives have been reported to inhibit HIV-1 integrase, suggesting potential use in antiviral therapies .
  • Antimicrobial Effects : Benzimidazole derivatives have demonstrated antimicrobial properties against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Studies suggest that such compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : By affecting key signaling pathways (e.g., PI3K/AKT), these compounds can alter cellular responses to growth factors.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

StudyCompound TestedBiological ActivityFindings
GDC-0032AntitumorEffective in mouse xenograft models at low doses.
Benzimidazole DerivativeAntiviralInhibits HIV-1 integrase with notable efficacy.
4-Oxo-2-butenoic Acid DerivativesAntimicrobialShowed significant antimicrobial activity against tested strains.

Q & A

Q. What are the standard synthetic routes for 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzimidazole intermediates. A common approach involves: (i) Condensation of 2-(3-methylbenzyl)-1H-benzimidazole with a pyrrolidinone precursor under reflux conditions using potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as a solvent . (ii) Subsequent coupling with p-tolyl derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
  • Key Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling) critically influence yield .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone, confirming substituent positions .
  • ESI-MS : Validates molecular weight (e.g., observed [M+H]⁺ peak matching theoretical mass).
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone) .
  • UV-Vis/Fluorescence : Assesses π-π* transitions and photophysical properties for potential bioimaging applications .

Q. How is the thermal stability of this compound evaluated?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to determine decomposition temperatures and phase transitions. For example, a derivative with a benzimidazole core showed stability up to 250°C, with a major weight loss at 300–400°C due to aromatic ring degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematic variation of solvent (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol% Pd), and temperature to identify optimal parameters .
  • Contradiction Analysis : Lower yields in polar solvents (e.g., DMF) may arise from side reactions, while non-polar solvents (toluene) reduce solubility but improve selectivity .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions. For instance, HSQC correlates 13C-1H couplings to distinguish benzimidazole protons from pyrrolidinone moieties .
  • X-ray Crystallography : Provides definitive proof of stereochemistry and substituent orientation, as seen in structurally analogous compounds .

Q. What computational methods predict biological activity and target interactions?

  • Methodological Answer :
  • Molecular Docking (AutoDock/Vina) : Models interactions with receptors (e.g., histamine H1/H4 receptors). A benzimidazole-pyrrolidinone hybrid showed high affinity for hydrophobic binding pockets in silico .
  • MD Simulations : Assesses stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å over 100 ns indicates stable binding) .

Q. How to design analogs to enhance antimicrobial activity?

  • Methodological Answer :
  • SAR Studies : Modifying the p-tolyl group to electron-withdrawing substituents (e.g., -NO₂) increases antimicrobial potency against Gram-positive bacteria .
  • MIC Assays : Compare minimum inhibitory concentrations (MIC) of analogs using standardized protocols (e.g., CLSI guidelines) .

Contradictions and Solutions

  • Contradiction : Conflicting NMR data for benzimidazole derivatives due to tautomerism.

    • Resolution : Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize tautomeric forms .
  • Contradiction : Variable bioactivity in similar analogs.

    • Resolution : Perform meta-analysis of substituent effects (e.g., para-substituted aryl groups enhance lipid membrane penetration) .

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